molecular formula C22H20Br2N2OS B10956453 (4,5-Dibromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone

(4,5-Dibromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone

Cat. No.: B10956453
M. Wt: 520.3 g/mol
InChI Key: MAUFCKFNTBOOQZ-UHFFFAOYSA-N
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Description

(4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a methanone group attached to a dibromo-thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the benzhydryl and dibromo-thienyl groups. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Benzhydryl Group: This step often involves the reaction of piperazine with benzhydryl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Dibromo-Thienyl Group: The final step involves the reaction of the benzhydrylpiperazine intermediate with 4,5-dibromo-2-thiophenecarbonyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the bromine atoms on the thienyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance lipophilicity, facilitating membrane penetration, while the dibromo-thienyl moiety can interact with active sites through halogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE: Similar structure but with a pyrazole ring instead of a thienyl ring.

    (4-BENZHYDRYLPIPERAZINO)(2-THIENYL)METHANONE: Lacks the dibromo substitution on the thienyl ring.

Uniqueness

(4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE is unique due to the presence of both the benzhydryl and dibromo-thienyl groups, which confer distinct chemical and biological properties. The dibromo substitution enhances reactivity and potential for halogen bonding, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H20Br2N2OS

Molecular Weight

520.3 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4,5-dibromothiophen-2-yl)methanone

InChI

InChI=1S/C22H20Br2N2OS/c23-18-15-19(28-21(18)24)22(27)26-13-11-25(12-14-26)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,20H,11-14H2

InChI Key

MAUFCKFNTBOOQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(S4)Br)Br

Origin of Product

United States

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